

Olanexidine Demonstrates Comparable Efficacy to Leading Antiseptics in Surgical Site Infection Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Olanexidine	
Cat. No.:	B125986	Get Quote

A comprehensive statistical analysis of comparative efficacy data from multiple clinical trials reveals that **olanexidine** is a potent antiseptic agent, demonstrating comparable and, in some instances, superior efficacy to chlorhexidine and povidone-iodine in preventing surgical site infections (SSIs). This guide provides an objective comparison of **olanexidine**'s performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Olanexidine gluconate is a biguanide antiseptic that has shown strong bactericidal activity against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its efficacy in preventing SSIs has been evaluated in several randomized controlled trials, positioning it as a viable alternative to conventional antiseptics like chlorhexidine and povidone-iodine.

Comparative Efficacy Data

The following tables summarize the quantitative data from key clinical studies comparing the efficacy of **olanexidine** with other antiseptics in reducing the incidence of surgical site infections.

Table 1: Olanexidine vs. Povidone-Iodine in Gastrointestinal Surgery

Outcome	1.5% Olanexidine Group	10% Povidone- lodine Group	Adjusted Risk Ratio (95% CI)	p-value
Overall 30-day SSI	12.8% (38/298)	18.0% (53/294)	0.716 (0.495– 1.057)	0.083
Superficial Incisional SSI	6.7%	Not Reported	Not Reported	Not Reported
Organ/Space SSI	6.1% (18/298)	10.5% (31/294)	0.587 (0.336– 0.992)	0.049

Source: Single-center randomized clinical trial in patients undergoing gastrointestinal surgery with operative wound classes II-IV.[3]

This study demonstrated that while 1.5% **olanexidine** showed a trend towards reducing the overall SSI incidence compared to 10% povidone-iodine, the result was not statistically significant.[3][4] However, there was a significant reduction in the incidence of organ/space SSI in the **olanexidine** group.[3][4]

Table 2: Olanexidine vs. Chlorhexidine-Alcohol in Clean-Contaminated Surgery

Outcome	1.5% Olanexidine Group	1.0% Chlorhexidine- Alcohol Group	Adjusted Risk Ratio (95% CI)	p-value
30-day SSI Rate	12.4% (43/347)	13.6% (47/345)	0.911 (0.625 to 1.327)	0.626
Superficial Incisional SSI	4.9% (17/347)	5.5% (19/345)	0.890 (0.472 to 1.681)	Not Significant
Deep Incisional	0.9% (3/347)	1.5% (5/345)	0.597 (0.144 to 2.475)	Not Significant
Organ/Space SSI	6.6% (23/347)	6.7% (23/345)	0.996 (0.576 to 1.721)	Not Significant
Adverse Effects	0.58% (2/347)	0.87% (3/345)	0.663 (0.111 to 3.951)	Not Significant

Source: Multicentre, prospective, randomized trial in patients undergoing clean-contaminated gastrointestinal and hepatobiliary-pancreatic surgeries.[1][5]

In this trial, 1.5% aqueous **olanexidine** did not significantly reduce the overall occurrence of SSI compared with 1.0% chlorhexidine-alcohol.[1][5] No significant differences were observed in the rates of different types of SSIs or adverse effects between the two groups.[1][6]

Table 3: Olanexidine vs. Chlorhexidine-Alcohol in Thoracic Esophagectomy

Outcome	1.5% Olanexidine Gluconate Group (n=116)	1.0% Chlorhexidine- Alcohol Group (n=114)	p-value
Incisional SSI	0.8%	0.8%	Not Significant
Deep Fascial SSI	1.7%	3.5%	0.39
Organ Space SSI	10.3%	15.7%	0.03
SSI (excluding anastomotic leakage)	1.7%	7.0%	0.04

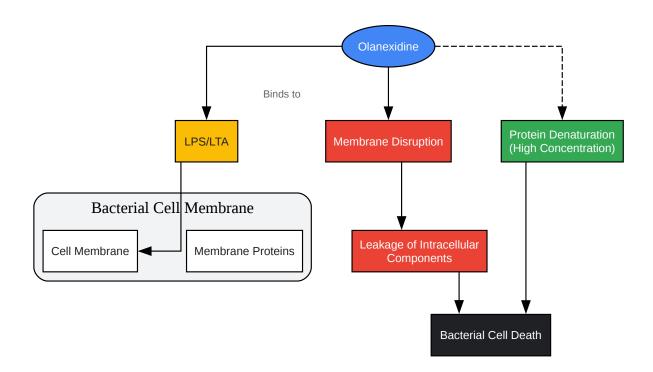
Source: Propensity-matched analysis of patients undergoing thoracic esophagectomy.[7]

This propensity-matched cohort study found that **olanexidine** gluconate significantly reduced the incidence of organ space SSI and overall SSI (excluding anastomotic leakage) compared to chlorhexidine-alcohol in patients undergoing thoracic esophagectomy.[7]

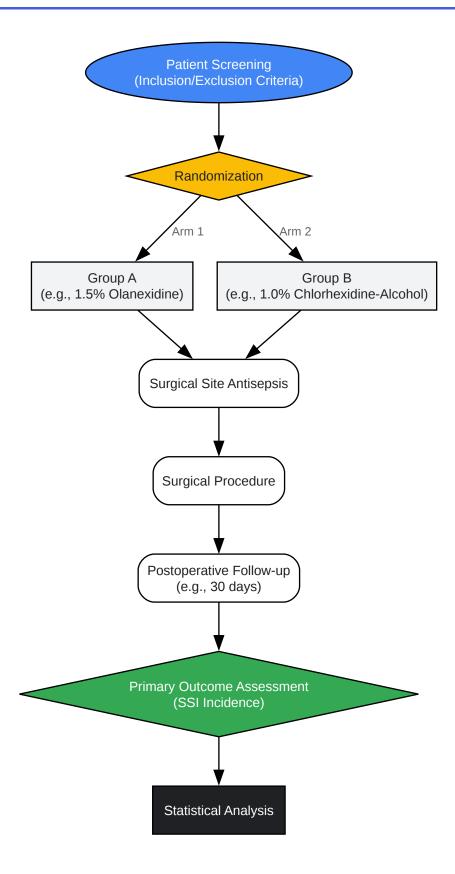
Experimental Protocols Olanexidine vs. Povidone-Iodine in Gastrointestinal Surgery

- Study Design: A multicentre, prospective, randomised, blinded-endpoint trial.[8]
- Patient Population: Patients aged ≥20 years scheduled to undergo elective gastrointestinal surgery with a class II (clean-contaminated) surgical wound.[8]
- Intervention:
 - Experimental Group: Surgical skin antisepsis with an aqueous formulation of 1.5%
 olanexidine administered via ready-to-use applicators.[8]
 - Control Group: Surgical skin antisepsis with 10% povidone-iodine administered by a brush or compression using pliers.[8]

- Procedure: The antiseptic was applied to the surgical site. After waiting 3 minutes for the antiseptic to dry, the operation commenced.[8]
- Primary Outcome: The 30-day postoperative surgical site infection rate.[8]


Olanexidine vs. Chlorhexidine-Alcohol in Clean-Contaminated Surgery

- Study Design: A multicentre, prospective, randomized superiority trial.[1]
- Patient Population: Patients undergoing clean-contaminated gastrointestinal and hepatobiliary-pancreatic surgeries in five hospitals.[5]
- Intervention:
 - Olanexidine Group: 1.5% aqueous olanexidine.[5]
 - Chlorhexidine-Alcohol Group: 1.0% chlorhexidine-alcohol.
- Primary Endpoint: 30-day surgical site infection rate.[5]
- Secondary Outcomes: Occurrence of different SSI types, intervention-related toxicity, and reoperation caused by SSI.[5]


Mechanism of Action and Experimental Workflow Antimicrobial Mechanism of Olanexidine

Olanexidine exerts its bactericidal effect by disrupting the integrity of the microbial cell membrane.[9][10] This leads to the irreversible leakage of intracellular components and subsequent cell death.[9][10] At lower concentrations, olanexidine exhibits bacteriostatic effects by inhibiting bacterial growth, while at higher concentrations, it is bactericidal.[10] The mechanism involves an initial interaction with bacterial surface molecules like lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[11] This is followed by the disruption of the cell membrane.[11] At relatively high concentrations (≥160 μg/ml), olanexidine can also denature proteins, leading to cell aggregation.[9][11] This mechanism of action differs slightly from that of the bisbiguanide compound chlorhexidine.[11]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Efficacy of aqueous olanexidine compared with alcohol-based chlorhexidine for surgical skin antisepsis regarding the incidence of surgical-site infections in clean-contaminated surgery: a randomized superiority trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of olanexidine versus povidone-iodine for preventing surgical site infection in gastrointestinal surgery: study protocol for a multicentre, single-blind, randomised controlled clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of olanexidine versus povidone-iodine as a preoperative antiseptic for reducing surgical site infection in both scheduled and emergency gastrointestinal surgeries: A single-center randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of olanexidine versus povidone-iodine as a preoperative antiseptic for reducing surgical site infection in both scheduled and emergency gastrointestinal surgeries: A single-center randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Propensity-matched analysis of the efficacy of olanexidine gluconate versus chlorhexidinealcohol as an antiseptic agent in thoracic esophagectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of olanexidine versus povidone-iodine for preventing surgical site infection in gastrointestinal surgery: study protocol for a multicentre, single-blind, randomised controlled clinical trial | BMJ Open [bmjopen.bmj.com]
- 9. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Olanexidine Gluconate used for? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Olanexidine Demonstrates Comparable Efficacy to Leading Antiseptics in Surgical Site Infection Prevention]. BenchChem, [2025]. [Online PDF].

Available at: [https://www.benchchem.com/product/b125986#statistical-analysis-of-comparative-efficacy-data-for-olanexidine-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com